N-[4-(thiadiazol-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(thiadiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-8(3-5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYUTWUXLFWPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Protected Intermediates
A widely employed strategy involves sequential protection, amidation, and cyclization steps. Drawing from methodologies for analogous N-phenylacetamide derivatives, the synthesis begins with p-phenylenediamine (PPD). Key steps include:
-
Protection of Primary Amine : Reaction with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane (DCM) yields mono-BOC-protected PPD (1 ), avoiding overprotection via stoichiometric control (0.5 equiv. BOC₂O).
-
Acetamide Formation : Treatment of 1 with acetyl chloride in the presence of a base (e.g., triethylamine) forms the N-acetylated intermediate (2 ). Acidic deprotection (e.g., HCl in dioxane) removes the BOC group, yielding 4-amino-N-phenylacetamide (3 ).
-
Thiadiazole Ring Construction : Cyclization of 3 with thiourea derivatives or α-halocarbonyl compounds introduces the thiadiazole moiety. For instance, condensation with bromoacetylthiazole in tetrahydrofuran (THF) at 20–30°C for 4–5 hours affords the target compound.
Optimization Notes :
Direct Acetylation of Pre-Formed Thiadiazole Intermediates
An alternative route prioritizes early thiadiazole synthesis, followed by acetylation:
-
Thiadiazole Synthesis : 4-Aminophenylthiadiazole is prepared via cyclocondensation of thiosemicarbazide with α-keto acids or esters. For example, reaction with pyruvic acid in ethanol under reflux yields 4-aminophenyl-1,3,4-thiadiazole.
-
Acetylation : Treatment with acetic anhydride in pyridine at 0–5°C selectively acetylates the primary amine, producing N-[4-(thiadiazol-4-yl)phenyl]acetamide in >85% yield.
Advantages :
One-Pot Catalytic Coupling
Emerging methods leverage transition-metal catalysis for convergent synthesis. A palladium-catalyzed coupling between 4-iodophenylacetamide and 4-thiadiazolylzinc bromide achieves direct aryl-thiadiazole linkage. Conditions:
Critical Parameters :
-
Strict anhydrous conditions prevent catalyst deactivation.
-
Excess zinc reagent (1.2 equiv.) ensures complete conversion.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Catalytic Hydrogenation for Intermediate Purification
Post-cyclization intermediates often require purification. Catalytic hydrogenation (10% Pd/C, H₂ atmosphere) in ethanol at 25°C effectively reduces nitro groups and removes protecting groups, yielding >95% pure acetamide derivatives.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRPD)
The α-form crystal (monoclinic, space group P2₁/c) displays characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming phase purity.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiadiazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to reflux.
Substitution: Amines, alcohols, thiols; conditionssolvent like ethanol or methanol, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
While the specific applications of "N-[4-(thiadiazol-4-yl)phenyl]acetamide" are not detailed in the provided search results, the information does shed light on thiadiazole derivatives and their uses, as well as related compounds .
Thiadiazoles as Anticancer Agents
Thiadiazole derivatives have demonstrated efficacy as anticancer agents in in vitro and in vivo cancer models . For example:
- N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide Decreased the viability of human Burkitt lymphoma P493 cells and reduced lymphoma xenograft growth .
- N-[5-[4-[6-[[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide (CB-839) Decreased proliferation of triple-negative breast cancer cells and reduced the growth of breast cancer xenografts without overt signs of toxicity .
Other derivatives have shown decreased viability in various cancer cell lines, including lung, cervical, breast, and colon cancer cells .
Thiazolidin-4-one Derivatives as Anticancer Agents
Thiazolidin-4-one derivatives also demonstrate potential as anticancer agents . For example:
- Compound 4 showed multi-tyrosine inhibition and in vitro antitumor activity towards colon, lung, and breast tumor cell lines . It also inhibited the growth of drug-resistant cell lines .
- Compound 6 exhibited potent inhibitory activity toward multi-tyrosine kinases and cytotoxic activity towards lung carcinoma cells .
- Compound 7 showed potent PIM kinase inhibition and anti-proliferative activity with regard to leukemia cell lines .
Other Thiadiazole Derivatives
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) .
- N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide* exhibited similar potency and better solubility relative to BPTES and attenuated the growth of P493 human lymphoma B cells in vitro as well as in a mouse xenograft model .
- N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide (39) is a potent A3 antagonist .
Mechanism of Action
The mechanism of action of N-[4-(thiadiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in the death of microbial or cancer cells, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Thiadiazole vs.
- Substituent Effects : Fluorophenyl and acetyl groups in the dihydrothiadiazole derivative (C₁₂H₁₂FN₃O₂S) may improve metabolic stability and lipophilicity compared to unsubstituted analogs .
Pharmacological Activities
Key Observations :
- Analgesic Activity : Compound 35’s sulfonamide-piperazine moiety contributes to its analgesic efficacy, suggesting that electron-withdrawing groups on the phenyl ring enhance activity .
- Antimicrobial Potential: Thiadiazole derivatives with acetyl and fluorophenyl substituents (e.g., ) show promise against Gram-positive bacteria, likely via disruption of cell wall synthesis .
Structural and Crystallographic Insights
- Crystal Packing: The dihydrothiadiazole derivative (C₁₂H₁₂FN₃O₂S) crystallizes in a monoclinic system (space group P2₁/c) with intramolecular S···O interactions (2.682 Å) stabilizing its conformation .
- Hydrogen Bonding : Intermolecular N–H···O and C–H···O bonds form R₁²(6) and R₂²(8) motifs, critical for lattice stability . Comparable hydrogen-bonding networks are observed in sulfonamide derivatives (e.g., compound 35) .
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(thiadiazol-4-yl)phenyl]acetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves condensation reactions between thiosemicarbazides and substituted aldehydes, followed by cyclization under acidic conditions. For example, a modified method involves refluxing 4-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid, followed by thermal cyclization at 80–90°C . Key optimization parameters include:
- Solvent choice : Ethanol or aqueous ethanol (80% v/v) ensures solubility and facilitates crystallization.
- Catalyst : Acetic acid accelerates cyclization.
- Temperature control : Maintaining 80–90°C prevents side reactions.
Post-synthesis purification via recrystallization yields ~70% purity. Analytical validation using NMR and HPLC is critical .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH₃) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., S···O contacts at 2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and benzene rings) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 293.3 for C₁₁H₁₀FN₃OS) .
Q. What preliminary biological activities have been reported for this compound?
Answer: Thiadiazole derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via disruption of cell membrane synthesis .
- Anticancer potential : Cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM for HeLa cells) through apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 µM) in in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer: Key structural modifications include:
| Modification | Impact on Activity | Example |
|---|---|---|
| Substitution at phenyl ring | Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial potency . | 4-Fluoro substitution increases S. aureus inhibition by 30% . |
| Thiadiazole ring substitution | Methyl or acetyl groups at position 4 improve metabolic stability . | Acetyl group reduces hepatic clearance in vitro . |
| Acetamide replacement | Sulfonamide or urea analogs alter receptor binding specificity . | Sulfonamide derivatives show improved analgesic activity (ED₅₀ = 5 mg/kg) . |
Computational tools (e.g., molecular docking) predict interactions with targets like COX-2 or EGFR .
Q. How can contradictory data on biological efficacy be resolved?
Answer: Discrepancies in reported IC₅₀ values or target selectivity often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays).
- Cell line specificity : Validate across multiple lines (e.g., HeLa vs. MCF-7).
- Compound purity : Use HPLC (≥95% purity) to exclude impurities .
For example, conflicting cytotoxicity data may resolve by confirming compound stability in DMSO vs. aqueous buffers .
Q. What strategies mitigate toxicity while retaining pharmacological activity?
Answer:
- Prodrug design : Mask the acetamide group with hydrolyzable esters to reduce renal toxicity .
- Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., CYP3A4-mediated oxidation) .
- Targeted delivery : Conjugate with folate or nanoparticles to enhance tumor specificity .
Q. How do computational methods complement experimental data in elucidating mechanism of action?
Answer:
- Molecular dynamics simulations : Predict binding stability to targets (e.g., 20 ns simulations show stable H-bonds with EGFR kinase domain) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = -1.2) .
- QSAR models : Correlate logP values (1.8–2.5) with antimicrobial activity (R² = 0.89) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Yield optimization : Replace batch reflux with flow chemistry to improve throughput .
- Purification bottlenecks : Switch from recrystallization to column chromatography for >100 mg batches.
- Cost-effective intermediates : Substitute 4-fluorobenzaldehyde with cheaper aryl aldehydes without compromising bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
